molecular formula C16H24N6O B3009965 N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide CAS No. 1311445-34-7

N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide

Cat. No.: B3009965
CAS No.: 1311445-34-7
M. Wt: 316.409
InChI Key: DNPLRPBFQFYUBJ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclohexyl group and a triazolopyrazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl precursor. This precursor is then reacted with various reagents to introduce the triazolopyrazine moiety. Common synthetic routes include:

    Cycloaddition Reactions: Utilizing cycloaddition reactions to form the triazolopyrazine ring.

    Nitrile Formation: Introducing the cyanide group through nucleophilic substitution reactions.

    Amide Bond Formation: Coupling the cyanocyclohexyl group with the triazolopyrazine moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}butanamide
  • N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pentanamide

Uniqueness

N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its unique combination of a cyanocyclohexyl group and a triazolopyrazine moiety makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-12(15(23)18-16(11-17)6-4-3-5-7-16)21-8-9-22-13(2)19-20-14(22)10-21/h12H,3-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPLRPBFQFYUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCN(C2)C(C)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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